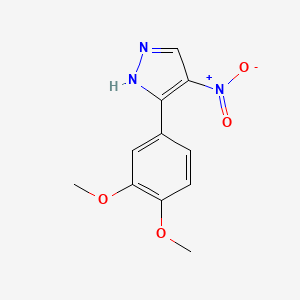![molecular formula C14H10N2O B11779619 2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde](/img/structure/B11779619.png)
2-(1H-Benzo[d]imidazol-2-yl)benzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1H-苯并[d]咪唑-2-基)苯甲醛是一种属于苯并咪唑衍生物类的化合物。苯并咪唑是具有重要药理活性的杂环芳香族有机化合物。2-(1H-苯并[d]咪唑-2-基)苯甲醛的结构由与苯甲醛部分融合的苯并咪唑环组成,使其成为各种化学反应和应用的多功能化合物。
准备方法
合成路线和反应条件
2-(1H-苯并[d]咪唑-2-基)苯甲醛的合成通常涉及在酸性条件下邻苯二胺与苯甲醛的缩合。一种常见的方法包括使用多磷酸(PPA)作为催化剂。反应通过形成中间席夫碱进行,该席夫碱环化形成苯并咪唑环。
另一种方法涉及使用N,N-二甲基甲酰胺(DMF)和硫作为试剂。 在这种方法中,邻苯二胺在DMF和硫的存在下与苯甲醛反应,生成2-(1H-苯并[d]咪唑-2-基)苯甲醛 .
工业生产方法
2-(1H-苯并[d]咪唑-2-基)苯甲醛的工业生产可能涉及类似的合成路线,但规模更大。催化剂和溶剂的选择可能会有所不同,以优化产率并降低生产成本。连续流动反应器和自动化合成系统通常用于提高效率和可扩展性。
化学反应分析
反应类型
2-(1H-苯并[d]咪唑-2-基)苯甲醛会发生各种化学反应,包括:
氧化: 醛基可以使用氧化剂(如高锰酸钾(KMnO4)或三氧化铬(CrO3))氧化为羧酸。
还原: 醛基可以使用还原剂(如硼氢化钠(NaBH4)或氢化铝锂(LiAlH4))还原为伯醇。
取代: 苯并咪唑环可以进行亲电取代反应,如硝化或卤化,以在特定位置引入官能团。
常用试剂和条件
氧化: 水性介质中的KMnO4或乙酸中的CrO3。
还原: 乙醇中的NaBH4或醚中的LiAlH4。
取代: 使用浓硝酸和硫酸的混合物进行硝化;在催化剂存在下使用溴或氯进行卤化。
形成的主要产物
氧化: 2-(1H-苯并[d]咪唑-2-基)苯甲酸。
还原: 2-(1H-苯并[d]咪唑-2-基)苯甲醇。
取代: 2-(1H-苯并[d]咪唑-2-基)苯甲醛的各种硝基或卤代衍生物。
科学研究应用
2-(1H-苯并[d]咪唑-2-基)苯甲醛在科学研究中有多种应用:
化学: 用作合成更复杂苯并咪唑衍生物的结构单元。
生物学: 由于其与生物大分子相互作用的能力,对其作为抗菌剂和抗癌剂的潜力进行了研究。
医学: 探索其潜在的治疗特性,包括抗炎和抗病毒活性。
工业: 用于染料、颜料和其他功能材料的开发.
作用机制
2-(1H-苯并[d]咪唑-2-基)苯甲醛的作用机制涉及其与特定分子靶标和途径的相互作用。 例如,在抗癌研究中,已证明它可以抑制某些蛋白激酶的活性,从而导致对癌细胞增殖和存活至关重要的细胞信号通路的破坏 . 该化合物与靶蛋白形成氢键和π-π相互作用的能力增强了其结合亲和力和特异性。
相似化合物的比较
类似化合物
2-(1H-苯并咪唑-2-基)乙醛: 结构相似,但具有乙醛基而不是苯甲醛基。
2-(1H-苯并咪唑-2-基)苯甲酸: 2-(1H-苯并[d]咪唑-2-基)苯甲醛的氧化形式。
2-(1H-苯并咪唑-2-基)苯甲醇: 2-(1H-苯并[d]咪唑-2-基)苯甲醛的还原形式。
独特性
2-(1H-苯并[d]咪唑-2-基)苯甲醛的独特性在于其苯并咪唑环和苯甲醛部分的特定组合,赋予其独特的化学反应性和生物活性。
属性
IUPAC Name |
2-(1H-benzimidazol-2-yl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O/c17-9-10-5-1-2-6-11(10)14-15-12-7-3-4-8-13(12)16-14/h1-9H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBWLDHXKHSIPHT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C=O)C2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
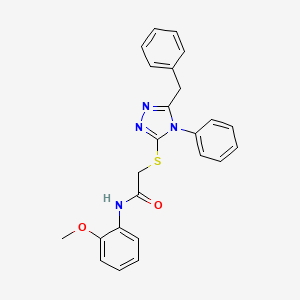
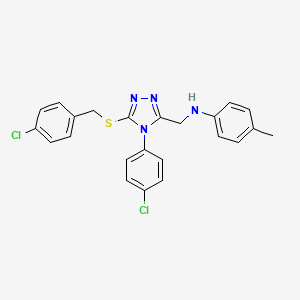

![2-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine](/img/structure/B11779560.png)
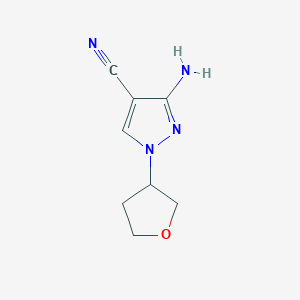
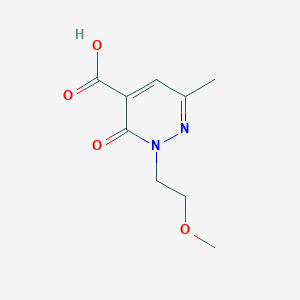
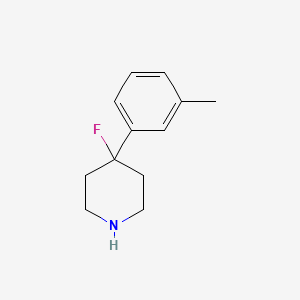

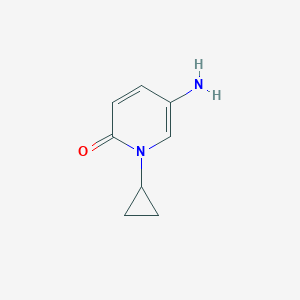
![7-Ethylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B11779597.png)
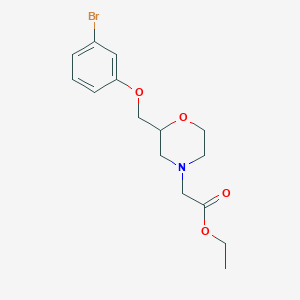
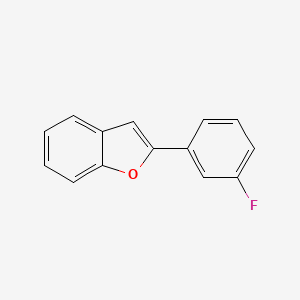
![6-Methoxybenzo[b]thiophen-3-amine](/img/structure/B11779612.png)
